Superior Selectivity for Thrombin Over Serine Proteases vs. Dabigatran
In a head‑to‑head panel of ten human serine proteases, argatroban (50 µM) showed negligible inhibition of all off‑target enzymes (IC50 > 50 µM for Factor VIIa, IXa, Xa, XIa, XIIa, activated protein C, plasmin, and trypsin). By contrast, dabigatran inhibited Factor VIIa (IC50 = 40.7 µM), Factor Xa (5.8 µM), Factor XIa (4.2 µM), plasmin (8.4 µM), and trypsin (1.2 µM) at concentrations well within the tested range [1]. This translates into >12‑ to >50‑fold higher selectivity for argatroban.
| Evidence Dimension | IC50 for off‑target serine proteases |
|---|---|
| Target Compound Data | Argatroban IC50 > 50 µM for all tested non‑thrombin proteases |
| Comparator Or Baseline | Dabigatran IC50: FVIIa 40.7 µM, FXa 5.8 µM, FXIa 4.2 µM, plasmin 8.4 µM, trypsin 1.2 µM |
| Quantified Difference | >12‑fold (FVIIa) to >50‑fold (trypsin) difference in selectivity |
| Conditions | Chromogenic enzyme inhibition assays with purified human proteases (Sivaraja et al., 2018) |
Why This Matters
Higher selectivity minimises off‑target effects, making argatroban the preferred tool for thrombin‑specific pathway dissection and a cleaner reference compound for in vitro anticoagulant screening.
- [1] Sivaraja M, et al. Reversible covalent direct thrombin inhibitors. PLoS ONE. 2018;13(8):e0201377. Table 2. doi:10.1371/journal.pone.0201377 View Source
